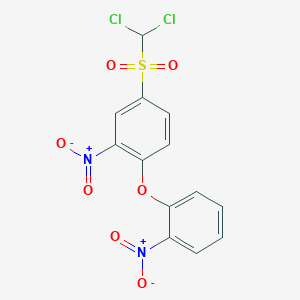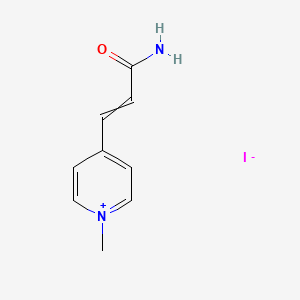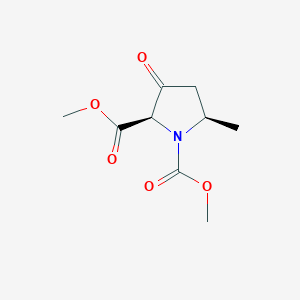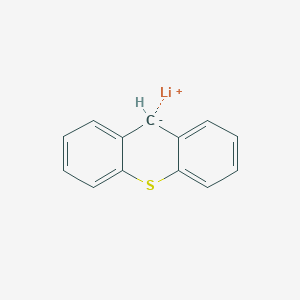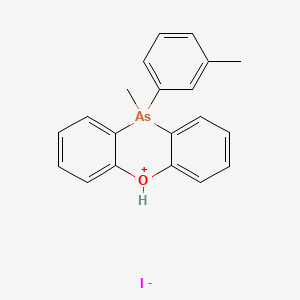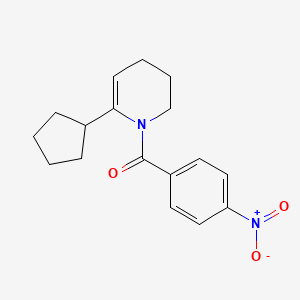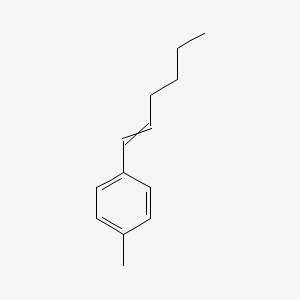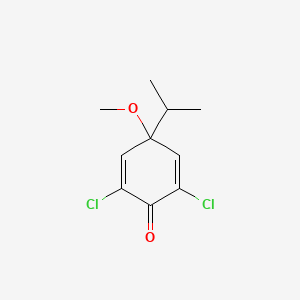
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine, methoxy, and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl group is introduced to an aromatic ring using a Lewis acid catalyst such as aluminum chloride. This is followed by a series of substitution reactions to introduce the chlorine and methoxy groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienols, and quinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-methoxyphenol
- 2,6-Dichloro-4-methoxybenzaldehyde
- 2,6-Dichloro-4-methoxybenzoic acid
Uniqueness
Compared to these similar compounds, 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
61306-40-9 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC名 |
2,6-dichloro-4-methoxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-6(2)10(14-3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3 |
InChIキー |
MVIRHZULNKRLAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


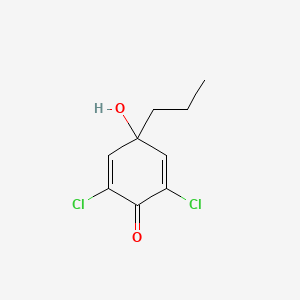
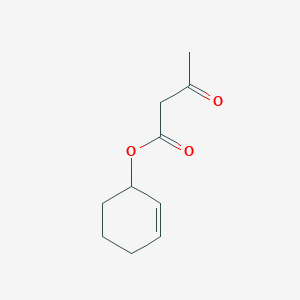

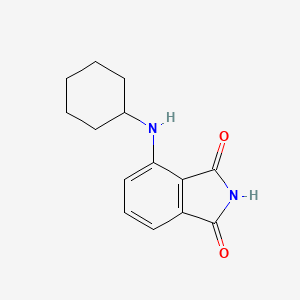
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
